3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide
Description
3-((4-Fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is a thiazole-based derivative characterized by a propanamide linker bridging a 4-(p-tolyl)thiazole moiety and a 4-fluorophenylthio group. The compound’s structure integrates key pharmacophoric elements: the thiazole ring (a heterocyclic scaffold known for bioactivity), a sulfur-containing substituent (thioether), and aromatic groups (p-tolyl and fluorophenyl), which enhance binding interactions with biological targets.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c1-13-2-4-14(5-3-13)17-12-25-19(21-17)22-18(23)10-11-24-16-8-6-15(20)7-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGSIZXNNXOTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate thiol compounds. The general synthetic route can be summarized as follows:
- Formation of Thiazole Derivative : The initial step involves creating the thiazole framework, which is crucial for the biological activity.
- Thiation Reaction : The introduction of the thiophenyl group via thiolation reactions, often using metal-free methods to enhance selectivity and yield.
- Amidation : Finally, the formation of the amide bond with propanamide to yield the final product.
Anticancer Properties
Research indicates that compounds with thiazole structures exhibit significant anticancer properties. For instance, studies have shown that various thiazole derivatives can induce apoptosis in cancer cell lines, such as melanoma and pancreatic cancer cells. The compound has demonstrated promising results in inhibiting cell proliferation and inducing cell death through mechanisms involving apoptosis and autophagy .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Some thiazole derivatives exhibited moderate AChE inhibitory activities, suggesting potential applications in treating conditions like Alzheimer's disease . The specific activity of this compound remains to be fully characterized, but its structural analogs have shown promising results.
Antiviral Activity
Thiazole derivatives are also being explored for antiviral applications. Compounds similar to this compound have shown efficacy against various viral targets, indicating a broad spectrum of biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring has been associated with enhanced biological activity.
- Thiazole Ring Modifications : Variations in the thiazole structure can significantly alter potency and selectivity against specific biological targets .
Case Study 1: Anticancer Activity
In a study evaluating a series of thiazole derivatives including this compound, it was found that certain modifications led to compounds with IC50 values as low as 10 µM against various cancer cell lines, demonstrating their potential as novel anticancer agents .
Case Study 2: AChE Inhibition
Another study highlighted a thiazole derivative with a similar structure exhibiting an AChE inhibition rate of approximately 50% at a concentration of 25 µM, suggesting that modifications in the substituents could enhance this activity further .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects on Bioactivity :
- The 4-fluorophenylthio group in the target compound may enhance lipophilicity and target binding compared to sulfonyl (e.g., ) or chloroacetamide (e.g., ) analogs.
- p-Tolyl on the thiazole ring (shared with compound 15 ) is associated with improved metabolic stability compared to unsubstituted aryl groups.
Synthetic Accessibility :
- High-yield syntheses (e.g., 95% for 2-chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide ) suggest feasible routes for the target compound via similar amidation or Suzuki coupling strategies.
Biological Activity Trends :
- Thiazoles with 4-fluorophenyl moieties (e.g., compound 31 , GSK1570606A ) show kinase or protease inhibition, aligning with the target’s inferred mechanism.
- Piperazine-containing analogs (e.g., compound 15 ) demonstrate MMP inhibition, highlighting the role of auxiliary substituents in modulating specificity.
Physicochemical Properties
While the target compound’s exact data (e.g., melting point, solubility) are unavailable, analogs suggest:
Q & A
Q. What are the optimized synthetic routes for 3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazole ring formation often involves cyclization between thiourea derivatives and α-halo ketones under reflux conditions. Ethanol or methanol solvents with sodium acetate as a base are typical, achieving yields >85% when using stoichiometric ratios of reagents . Optimization requires monitoring reaction time (e.g., 30 min to 10 hrs) and temperature (reflux vs. room temperature) to avoid side products like over-oxidized thiazoles or incomplete substitutions .
Q. What spectroscopic methods are most reliable for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons of the 4-fluorophenyl group at δ 7.2–7.5 ppm; thiazole C-2 proton at δ 8.1–8.3 ppm) .
- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~680 cm⁻¹) stretches .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., discrepancies <0.5% indicate high purity) .
Contradictions arise from solvent impurities or crystallinity issues. Recrystallization (e.g., ethanol-dioxane mixtures) and repeated spectral acquisitions under controlled humidity resolve these .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity, and what assays validate these effects?
Replacing the 4-fluorophenyl group with electron-withdrawing groups (e.g., -Cl) alters electron density, affecting binding to biological targets like kinases or antimicrobial enzymes. Preliminary bioassays involve:
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) to assess IC₅₀ values .
For example, fluorophenyl derivatives may show enhanced metabolic stability due to fluorine’s electronegativity, while chlorophenyl analogs exhibit higher logP values, impacting membrane permeability .
Q. How can researchers resolve contradictions in bioassay data between similar thiazole derivatives?
Inconsistent results (e.g., variable IC₅₀ values) often stem from differences in:
- Compound Purity : Validate via HPLC (>95% purity) to exclude impurities affecting activity .
- Assay Conditions : Standardize pH, incubation time, and cell passage number. For example, thiazoles may hydrolyze under acidic conditions, requiring buffered solutions .
- Structural Confirmation : Re-analyze NMR/MS data to rule out isomerism or tautomeric forms .
Q. What computational methods support the design of derivatives with improved target binding?
- Molecular Docking : Use AutoDock or Schrödinger to predict interactions with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the propanamide carbonyl and hydrophobic interactions with the p-tolyl group .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize fluorinated or methylated analogs .
Q. How are stability and degradation profiles evaluated under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) for 48–72 hrs. Monitor degradation via LC-MS to identify labile groups (e.g., thioether oxidation to sulfoxide) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using UPLC-PDA. Low stability may necessitate prodrug strategies .
Experimental Design & Data Analysis
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Intermediate Isolation : Purify intermediates (e.g., thiazole-2-amine) via column chromatography to prevent carryover impurities .
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings involving the p-tolyl group. Yields improve with ligand-free conditions in ethanol .
- In Situ Monitoring : Use TLC or inline IR to terminate reactions at optimal conversion points .
Q. How are solvent effects optimized for recrystallization to enhance purity?
Q. What statistical methods are employed to validate reproducibility in bioassays?
- ANOVA : Compare triplicate data across batches to identify outliers (p < 0.05) .
- Dose-Response Modeling : Fit IC₅₀ curves using GraphPad Prism with 95% confidence intervals .
Q. How do researchers address discrepancies between calculated and experimental elemental analysis data?
Discrepancies >0.3% suggest impurities or hydration. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
